Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione
Description
Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes imidazole, naphthalene, and thiazole moieties, making it a versatile scaffold for various chemical and biological studies.
Properties
Molecular Formula |
C17H8N2O2S |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
11-thia-2,9-diazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(12),3,5,7,9,14,16,18-octaene-13,20-dione |
InChI |
InChI=1S/C17H8N2O2S/c20-14-9-5-1-2-6-10(9)15(21)16-13(14)19-12-8-4-3-7-11(12)18-17(19)22-16/h1-8H |
InChI Key |
LJPYJTSXEVAGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=NC5=CC=CC=C5N34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction might involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the ring system .
Scientific Research Applications
Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes in pathogens. In cancer research, it might interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
- Benzo[4,5]imidazo[2,1-b]thiazole derivatives
- Naphtho[2,3-d]thiazole compounds
- Imidazo[2,1-b]thiazole analogues
Comparison: Compared to these similar compounds, Benzo[4,5]imidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its structural complexity allows for a broader range of modifications and applications, making it a valuable compound in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
